molecular formula C20H19BrN2O2S B2538450 ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1206996-42-0

ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2538450
CAS No.: 1206996-42-0
M. Wt: 431.35
InChI Key: KIANNUDRXMATBW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the bromophenyl and p-tolyl groups. The final step involves the formation of the thioester linkage with ethyl acetate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
  • Ethyl 2-((5-(4-fluorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
  • Ethyl 2-((5-(4-methylphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Uniqueness

Ethyl 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other similar compounds may not. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-8-16(21)9-7-15)23(20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIANNUDRXMATBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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